molecular formula C13H18N2O3 B5285510 methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate

methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate

Cat. No.: B5285510
M. Wt: 250.29 g/mol
InChI Key: GNHVTXAYZDSKEB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methyl group, and a propylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-3-nitrobenzoic acid with propylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as hydroxide ions, leading to the formation of carboxylate salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Hydroxide ions, aqueous or alcoholic solutions, reflux conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Carboxylate salts.

Scientific Research Applications

Methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The propylamino carbonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the propylamino carbonyl group.

    Methyl 4-methylbenzoate: Similar ester group but lacks the amino and carbonyl functionalities.

    Methyl 4-{[(phenoxycarbonyl)amino]benzoate}: Contains a phenoxycarbonyl group instead of a propylamino carbonyl group.

Uniqueness: Methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate is unique due to the presence of the propylamino carbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

methyl 4-methyl-3-(propylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-7-14-13(17)15-11-8-10(12(16)18-3)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHVTXAYZDSKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=CC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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